(2-Hydroxy-3-methyl-2-oxo-1,2lambda5-benzoxaphosphol-3-yl)phosphonic acid
Overview
Description
(2-Hydroxy-3-methyl-2-oxo-1,2lambda5-benzoxaphosphol-3-yl)phosphonic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique benzoxaphosphol structure, which includes both hydroxyl and phosphonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-methyl-2-oxo-1,2lambda5-benzoxaphosphol-3-yl)phosphonic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often include the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The industrial production process also emphasizes the importance of purification steps to remove any impurities and ensure the compound’s high quality.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-3-methyl-2-oxo-1,2lambda5-benzoxaphosphol-3-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2-Hydroxy-3-methyl-2-oxo-1,2lambda5-benzoxaphosphol-3-yl)phosphonic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which (2-Hydroxy-3-methyl-2-oxo-1,2lambda5-benzoxaphosphol-3-yl)phosphonic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and phosphonic acid groups play crucial roles in binding to enzymes or receptors, influencing biochemical pathways. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in scientific research.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Ginsenoside Compound K: A triterpenoid saponin found in ginseng with various biological activities.
Uniqueness
(2-Hydroxy-3-methyl-2-oxo-1,2lambda5-benzoxaphosphol-3-yl)phosphonic acid stands out due to its unique benzoxaphosphol structure, which combines hydroxyl and phosphonic acid groups
Properties
IUPAC Name |
(2-hydroxy-3-methyl-2-oxo-1,2λ5-benzoxaphosphol-3-yl)phosphonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O6P2/c1-8(15(9,10)11)6-4-2-3-5-7(6)14-16(8,12)13/h2-5H,1H3,(H,12,13)(H2,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJLTWOWHGWWQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2OP1(=O)O)P(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O6P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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